

"Tetrahydrofuran-2-carboxamide derivatives and analogs"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Tetrahydrofuran-2-carboxamide**

Cat. No.: **B153543**

[Get Quote](#)

An In-depth Technical Guide to **Tetrahydrofuran-2-carboxamide** Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Emerging Significance of the Tetrahydrofuran-2-carboxamide Scaffold in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a privileged saturated heterocyclic motif frequently found in a vast array of natural products and biologically active molecules.[\[1\]](#)[\[2\]](#) Its unique stereochemical and conformational properties, coupled with the ability of its oxygen atom to act as a hydrogen bond acceptor, make it a valuable component in the design of therapeutic agents. When combined with a carboxamide linker, a critical functional group known for its ability to form key hydrogen bonds with biological targets and its favorable metabolic stability, the resulting **tetrahydrofuran-2-carboxamide** scaffold emerges as a promising platform for the development of novel drugs.

This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of **tetrahydrofuran-2-carboxamide** derivatives and their analogs. We will delve into the synthetic methodologies for accessing these compounds, explore how structural modifications impact their biological activity across different therapeutic areas, and discuss their mechanisms of action. This document is intended to serve as a

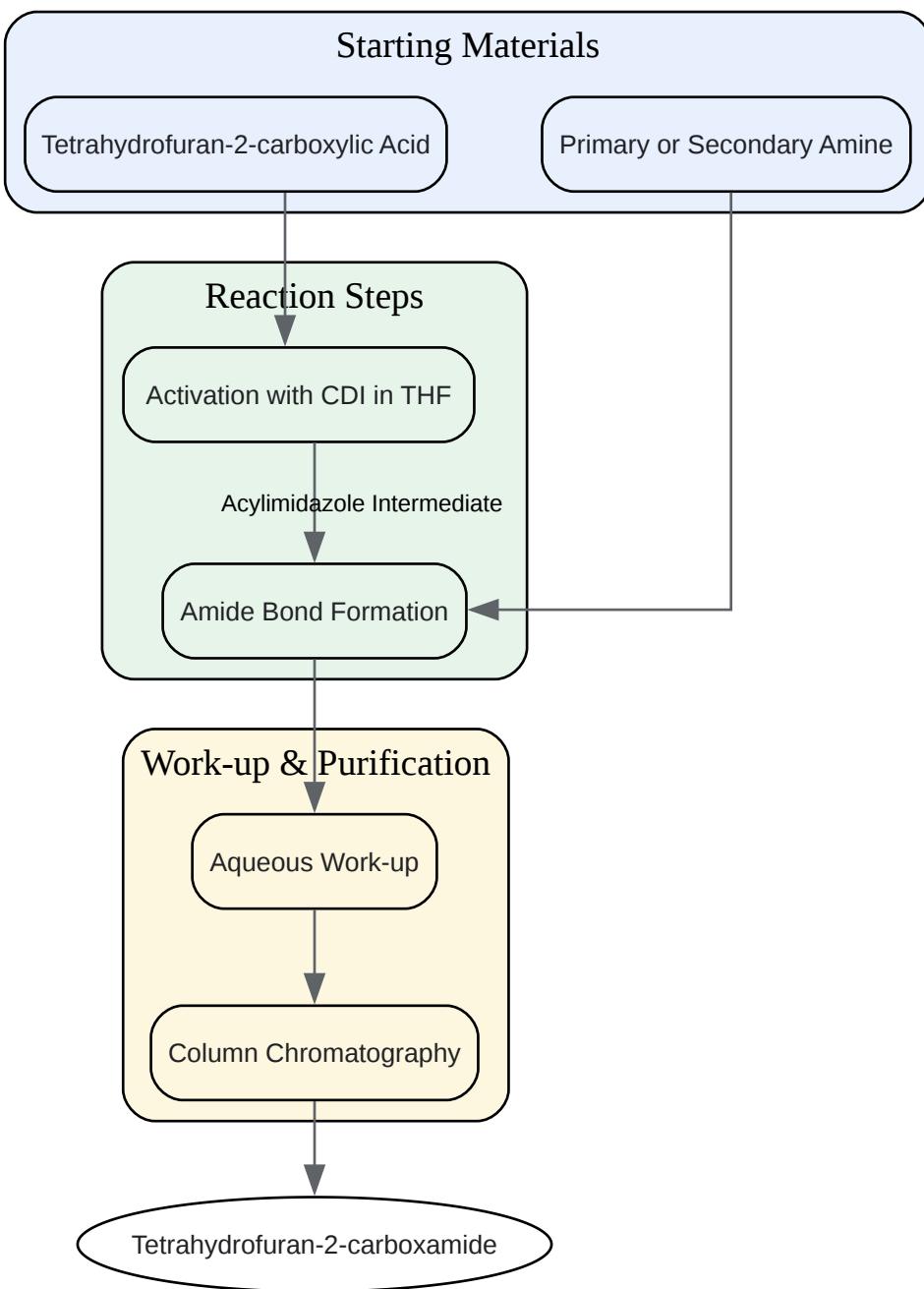
valuable resource for researchers and drug development professionals working to leverage the therapeutic potential of this versatile chemical scaffold.

I. Synthetic Strategies for Tetrahydrofuran-2-carboxamide Derivatives

The synthesis of **tetrahydrofuran-2-carboxamide** derivatives can be broadly approached in two main ways: by forming the amide bond from a pre-existing tetrahydrofuran-2-carboxylic acid or its derivative, or by constructing the tetrahydrofuran ring from a precursor that already contains the carboxamide functionality. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the THF ring.

A. Amide Bond Formation from Tetrahydrofuran-2-carboxylic Acid

A common and straightforward method for the synthesis of **tetrahydrofuran-2-carboxamides** involves the coupling of tetrahydrofuran-2-carboxylic acid with a desired amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.


A widely used activating agent is 1,1'-carbonyldiimidazole (CDI).^[3] The carboxylic acid is first reacted with CDI in an appropriate solvent, such as tetrahydrofuran (THF), to form a reactive acylimidazole intermediate. This intermediate is then treated with the desired amine to yield the final carboxamide product.

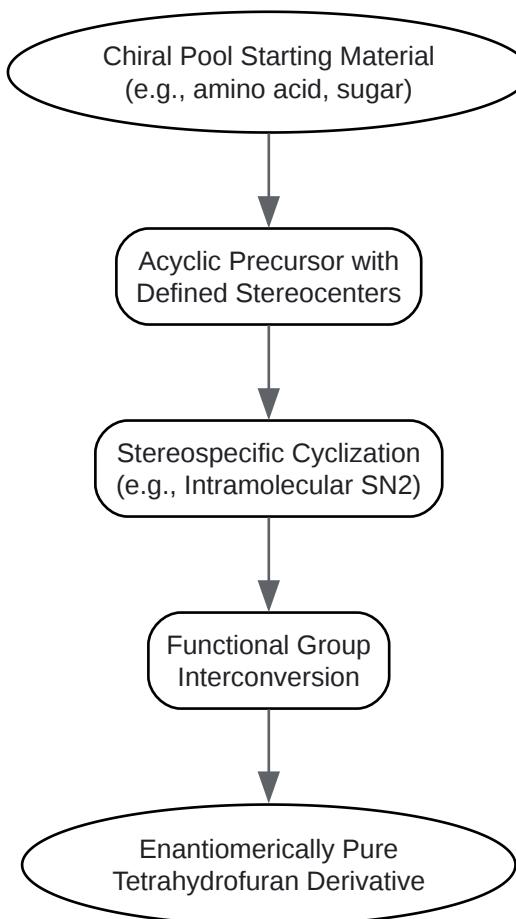
Experimental Protocol: General Procedure for CDI-mediated Amide Coupling^[3]

- To a solution of tetrahydrofuran-2-carboxylic acid (1.0 equivalent) in dry THF, add 1,1'-carbonyldiimidazole (1.1 equivalents).
- Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the acylimidazole intermediate is complete (can be monitored by TLC or LC-MS).
- In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) in dry THF.
- Add the amine solution dropwise to the activated carboxylic acid solution.

- Stir the reaction at room temperature or with gentle heating until the reaction is complete (typically 12-24 hours).
- Upon completion, remove the solvent under reduced pressure.
- Redissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain the desired **tetrahydrofuran-2-carboxamide**.

Diagram of Synthetic Workflow:

[Click to download full resolution via product page](#)


Caption: CDI-mediated amide coupling workflow.

B. Stereoselective Synthesis of Substituted Tetrahydrofurans

For applications where the stereochemistry of the tetrahydrofuran ring is crucial for biological activity, stereoselective synthetic methods are employed.[4][5] These methods often involve the cyclization of chiral precursors. For example, enantiomerically enriched 2,3,5-substituted tetrahydrofurans can be synthesized via Brønsted-base catalyzed (3+2) annulation of donor-acceptor cyclopropanes with aldehydes.[1]

Another approach involves the intramolecular Williamson ether synthesis from a chiral diol precursor, where one of the hydroxyl groups is converted into a good leaving group. The stereocenters in the final product are controlled by the stereochemistry of the starting diol.

Diagram of Stereoselective Synthesis Logic:

[Click to download full resolution via product page](#)

Caption: Logic for stereoselective THF synthesis.

II. Structure-Activity Relationships (SAR) and Therapeutic Applications

The **tetrahydrofuran-2-carboxamide** scaffold has been explored for a variety of therapeutic applications, with SAR studies providing valuable insights for the design of more potent and selective agents.

A. Antiviral Activity

1. HIV-1 Protease Inhibitors

Substituted tetrahydrofuran derivatives have been designed as P2 ligands for HIV-1 protease inhibitors.^[4] The tetrahydrofuran ring is designed to form hydrogen bonds and engage in van der Waals interactions within the S2 subsite of the HIV-1 protease active site.^[4]

- Role of the THF Oxygen: The oxygen atom of the tetrahydrofuran ring is critical for activity, as it can form a strong hydrogen bond with the backbone amide NH of Asp29 in the S2 subsite.^{[4][6]} Replacement of this oxygen with a methylene group leads to a drastic loss of antiviral activity.^[6]
- Stereochemistry: The stereochemistry of the substituents on the THF ring significantly influences the inhibitory activity.^[4]
- Substituents: The nature and position of substituents on the THF ring can be optimized to enhance binding affinity and antiviral potency. For instance, inhibitors with a C-2(S) allyl and C-5(R) methyl substituent have shown potent HIV-1 protease inhibitory activity.^[4]

Table 1: SAR of Tetrahydrofuran Derivatives as HIV-1 Protease Inhibitors

Compound	P2 Ligand	HIV-1 Protease Ki (nM)	Antiviral Activity (EC50, nM)	Reference
Inhibitor 4a	C-2(S) allyl, C-5(R) methyl THF	0.4	Potent	[4]
Compound 10	Fused cyclopentane-THF (Cp-THF)	0.14	8	[6]
Compound 11	Cp-THF with O replaced by CH ₂	5.3	>1000	[6]
Compound 59	bis-THF urethane	0.0052	9	[6]

2. Influenza Virus Inhibitors

Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus.[7]

- Heterocyclic Core: A 2,5-dimethyl-substituted furan or thiophene ring was found to be important for anti-influenza activity.[7]
- Carboxamide Linker and Side Chain: The nature of the substituent on the carboxamide nitrogen plays a crucial role. A 2-((4-nitrobenzyl)thio)ethyl group in compound 1a resulted in the best activity against the H5N1 virus.[7]
- Mechanism of Action: Molecular docking studies suggest that these compounds may act as M2 ion channel protein inhibitors, preventing the uncoating of the viral ribonucleoproteins.[7]

B. Anticancer Activity

The **tetrahydrofuran-2-carboxamide** scaffold and its furan-based analogs have demonstrated promising anticancer activity through various mechanisms.

1. Microtubule Stabilizing Agents

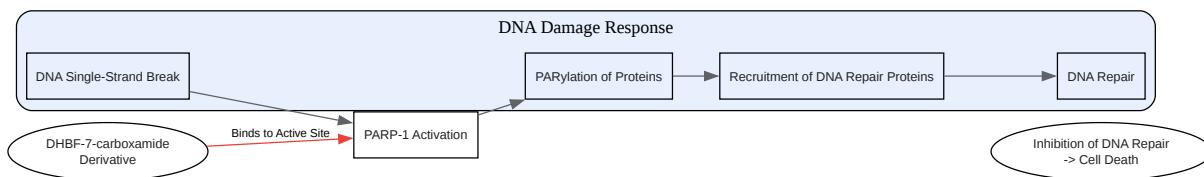
A novel furan-2-carboxamide derivative has been identified as a selective microtubule stabilizing agent, leading to mitotic arrest and apoptosis in cancer cells.[\[8\]](#) This mechanism is similar to that of the successful anticancer drug Paclitaxel.

2. General Antiproliferative Activity

Derivatives of 2,5-dihydrofuran have shown broad-spectrum anti-tumor effects against various human cancer cell lines.[\[9\]](#) Similarly, various carboxamide derivatives have been explored as promising anticancer agents due to their ability to interact with multiple oncogenic targets.[\[10\]](#)

Table 2: Anticancer Activity of Furan/Tetrahydrofuran Carboxamide Analogs

Compound Class	Cancer Cell Lines	IC50 Range	Proposed Mechanism	Reference
Furan-2-carboxamide derivative	Various	4 μ M to 8 μ M	Microtubule stabilization	[8]
2,5-dihydrofuran derivatives	SW480, A-549, QGY-7701, HeLa	Not specified	Antiproliferative	[9]
N-substituted 1H-indole-2-carboxamides	K-562, HCT-116, MCF-7	0.33 μ M to >10 μ M	Multi-targeted	[10]


3. PARP-1 Inhibitors

2,3-Dihydrobenzofuran-7-carboxamide derivatives have been developed as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy, particularly for cancers with BRCA mutations.[\[11\]](#)

- Core Scaffold: The dihydrobenzofuran-7-carboxamide core provides the basic framework for interaction with the PARP-1 active site.[\[11\]](#)
- Key Interactions: The aromatic ring of the dihydrobenzofuran scaffold is stabilized through π - π stacking with Tyr907 in the PARP-1 active site.[\[11\]](#)
- SAR Insights:

- Substitution at the 5-position of the dihydrobenzofuran ring with a fluorine atom led to a ~5-fold increase in potency.[11]
- Modifications at the 2-position of a dihydrobenzofuran-3-one-7-carboxamide scaffold with substituted benzylidene groups resulted in a significant improvement in potency, with a 3',4'-dihydroxybenzylidene derivative showing a 30-fold enhancement.[11]

Diagram of PARP-1 Inhibition Logic:

[Click to download full resolution via product page](#)

Caption: Mechanism of PARP-1 inhibition.

C. Antibiofilm Activity

Furan-2-carboxamides have been designed as bioisosteric replacements for furanone-based antibiofilm agents to improve metabolic stability.[3] These compounds have shown significant antibiofilm activity against *Pseudomonas aeruginosa*.[3]

- Mechanism of Action: The antibiofilm activity is attributed to the inhibition of quorum sensing, with LasR being a plausible target.[3]
- SAR Insights: Carbohydrazide and triazole derivatives of furan-2-carboxamide were found to be the most active, with a carbohydrazide derivative showing 58% biofilm reduction.[3]

III. Conclusion and Future Perspectives

The **tetrahydrofuran-2-carboxamide** scaffold and its analogs represent a versatile and promising platform in medicinal chemistry. The synthetic accessibility of these compounds,

coupled with the rich SAR data available, provides a solid foundation for the design and development of novel therapeutic agents. The diverse range of biological activities, including antiviral, anticancer, and antibiofilm properties, highlights the broad therapeutic potential of this chemical class.

Future research in this area should focus on:

- Expanding Chemical Diversity: The development of novel synthetic methodologies to access a wider range of substituted and stereochemically complex derivatives.
- Mechanism of Action Studies: In-depth biological studies to elucidate the precise molecular mechanisms of action for the most potent compounds.
- Pharmacokinetic Optimization: Modification of the scaffold to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.
- Exploration of New Therapeutic Areas: Screening of **tetrahydrofuran-2-carboxamide** libraries against a broader range of biological targets to identify new therapeutic opportunities.

By leveraging the insights presented in this guide, researchers can continue to unlock the full potential of **tetrahydrofuran-2-carboxamide** derivatives in the quest for new and effective medicines.

References

- Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [\[Link\]](#)
- Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry. [\[Link\]](#)
- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. [\[Link\]](#)
- Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Advances. [\[Link\]](#)
- Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry. [\[Link\]](#)
- Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. Medicinal Chemistry Research. [\[Link\]](#)

- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. *Molecules*. [Link]
- Tetrahydrofuran (THF)-containing natural products and biological activities.
- Synthesis of chiral enantioenriched tetrahydrofuran deriv
- Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. *Journal of Medicinal Chemistry*. [Link]
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. *Chemical Reviews*. [Link]
- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. *Molecules*. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Tetrahydrofuran-2-carboxamide derivatives and analogs"]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b153543#tetrahydrofuran-2-carboxamide-derivatives-and-analogs\]](https://www.benchchem.com/product/b153543#tetrahydrofuran-2-carboxamide-derivatives-and-analogs)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com